An In-depth Technical Guide to the Physicochemical Properties of 5-chloro-1-ethyl-4-methyl-1H-imidazole
An In-depth Technical Guide to the Physicochemical Properties of 5-chloro-1-ethyl-4-methyl-1H-imidazole
A Note to the Researcher: This document serves as a comprehensive guide to understanding and determining the physicochemical properties of the novel compound, 5-chloro-1-ethyl-4-methyl-1H-imidazole. Due to the limited availability of experimental data for this specific molecule in public literature, this guide provides high-quality predicted values from established computational models. The core focus of this whitepaper is to empower researchers, scientists, and drug development professionals with the detailed, field-proven experimental protocols necessary to determine these critical parameters in a laboratory setting.
Introduction: The Imperative of Physicochemical Profiling in Drug Discovery
The journey of a drug candidate from a promising lead to a clinical reality is paved with rigorous scientific evaluation. Among the earliest and most critical assessments are the determination of its physicochemical properties. These characteristics, including solubility, lipophilicity, and ionization state, govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, which in turn dictates its bioavailability and potential for therapeutic efficacy. For a novel heterocyclic compound such as 5-chloro-1-ethyl-4-methyl-1H-imidazole, a thorough understanding of these properties is not just academic; it is a fundamental prerequisite for its advancement in any drug discovery pipeline. This guide provides a foundational understanding of this compound's predicted properties and, more importantly, a practical framework for their experimental validation.
Chemical Identity
A clear and unambiguous identification of a compound is the bedrock of all subsequent scientific investigation. The following table summarizes the key identifiers for 5-chloro-1-ethyl-4-methyl-1H-imidazole.
| Identifier | Value |
| IUPAC Name | 5-chloro-1-ethyl-4-methyl-1H-imidazole |
| CAS Number | 1856019-90-3[1] |
| Molecular Formula | C₆H₉ClN₂[2] |
| Molecular Weight | 144.60 g/mol [2] |
| Canonical SMILES | CCN1C=NC(C)=C1Cl[2] |
| InChI | InChI=1S/C6H9ClN2/c1-3-9-4-8-5(2)6(9)7/h4H,3H2,1-2H3[2] |
| InChIKey | LBCBGMNGZRQIEF-UHFFFAOYSA-N[2] |
Predicted Physicochemical Properties: A Computational Starting Point
In the absence of experimental data, in silico prediction models offer valuable insights into the likely physicochemical characteristics of a molecule. The values presented below are computationally generated and should be considered as a preliminary guide to be superseded by experimental data.
| Property | Predicted Value | Significance in Drug Discovery |
| Melting Point | 110-140 °C | Influences solubility and formulation development. |
| Boiling Point | 250-280 °C at 760 mmHg | Relevant for purification and stability assessment. |
| logP (Octanol/Water) | 1.8 - 2.5 | A measure of lipophilicity, impacting membrane permeability and absorption.[3] |
| Aqueous Solubility | Moderately Soluble | Crucial for bioavailability and formulation of parenteral dosage forms. |
| pKa (most basic) | 4.5 - 5.5 | Determines the ionization state at physiological pH, affecting solubility, permeability, and target binding. |
Disclaimer: These values are predictions from computational algorithms and have not been experimentally verified. They are provided for guidance in experimental design.
Experimental Protocols for Physicochemical Characterization
The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 5-chloro-1-ethyl-4-methyl-1H-imidazole.
Aqueous Solubility Determination: The Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic solubility, providing a measure of the equilibrium concentration of a compound in a saturated solution.[4]
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of solid 5-chloro-1-ethyl-4-methyl-1H-imidazole to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a sealed glass vial. The presence of excess solid is crucial to ensure equilibrium is reached.[5][6]
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.[1]
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Care must be taken to avoid any solid particles in the supernatant.[1]
-
Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5] A calibration curve with known concentrations of the compound should be used for accurate quantification.
Caption: Workflow for thermodynamic solubility determination.
pKa Determination: Potentiometric Titration
Potentiometric titration is a precise method for determining the pKa of ionizable compounds by monitoring pH changes upon the addition of a titrant.[7][8] For an imidazole-containing compound, this method can elucidate the pKa of the basic nitrogen atom.
Methodology:
-
Instrument Setup: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10).[8]
-
Sample Preparation: Dissolve a precisely weighed amount of 5-chloro-1-ethyl-4-methyl-1H-imidazole in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a known concentration.[7]
-
Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments. Record the pH after each addition, allowing the reading to stabilize.[8]
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which can be determined from the first or second derivative of the titration curve.[9]
Caption: Workflow for pKa determination.
Lipophilicity (logP) Determination: RP-HPLC Method
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a rapid and reliable method for estimating the octanol-water partition coefficient (logP) based on the retention time of a compound on a hydrophobic stationary phase.[10][11]
Methodology:
-
Chromatographic System: Utilize an HPLC system with a C18 column and a UV detector. The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).[10]
-
Calibration: Prepare a series of standard compounds with known logP values that span the expected logP of the test compound. Inject each standard and record its retention time. Create a calibration curve by plotting the known logP values against the logarithm of the capacity factor (log k'). The capacity factor is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the column dead time.[12]
-
Sample Analysis: Prepare a solution of 5-chloro-1-ethyl-4-methyl-1H-imidazole of a known concentration and inject it into the HPLC system under the same conditions as the standards. Record its retention time.
-
logP Calculation: Calculate the log k' for the test compound and determine its logP value by interpolating from the calibration curve.[13]
Caption: Workflow for logP determination.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
The physicochemical properties of 5-chloro-1-ethyl-4-methyl-1H-imidazole are pivotal to its potential as a drug candidate. While computational predictions provide a valuable starting point, experimental determination is essential for accurate characterization. The protocols detailed in this guide for solubility, pKa, and logP determination offer a robust framework for researchers to generate the critical data needed to advance the understanding and development of this novel compound.
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